5-Methylbenzene-1,3-diol hydrate

Overview

Description

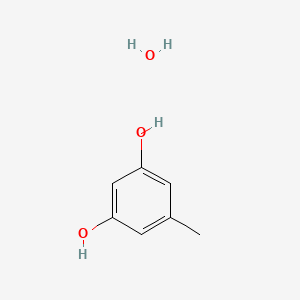

5-Methylbenzene-1,3-diol hydrate, also known as orcinol monohydrate, is an organic compound with the molecular formula C7H10O3. It is a derivative of benzene with two hydroxyl groups positioned at the 1 and 3 locations and a methyl group at the 5 position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylbenzene-1,3-diol hydrate can be synthesized through several methods. One common method involves the fusion of extract of aloes with potash, followed by acidification . Another method includes the methylation of resorcinol using methyl iodide in the presence of a base .

Industrial Production Methods

In industrial settings, this compound is produced by the methylation of resorcinol using dimethyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzene-1,3-diol hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy compounds.

Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Produces quinones.

Reduction: Produces dihydroxy compounds.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that 5-Methylbenzene-1,3-diol hydrate exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that its bioactive fractions induced apoptosis in cancer cells, with IC₅₀ values ranging from 1.2 to 12.8 μg/mL . The mechanism involves the activation of the caspase cascade and inhibition of angiogenesis.

- Anti-inflammatory Properties : The compound has been studied for its potential in treating inflammatory conditions such as psoriasis. In a mouse model, topical application of formulations containing orcinol monohydrate showed promise in reducing inflammation and skin lesions .

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its antioxidant properties and ability to improve skin texture. Its inclusion in creams and lotions can enhance the moisturizing effects and provide protection against oxidative stress.

| Cosmetic Application | Functionality |

|---|---|

| Moisturizers | Enhances hydration |

| Anti-aging creams | Reduces oxidative damage |

| Skin soothing agents | Alleviates irritation |

Agricultural Applications

The compound is also explored for its role in agriculture, particularly in enhancing the functional properties of enzymes like lysozyme. This application could lead to improved pest control strategies and enhanced crop resilience against pathogens .

Case Study 1: Anticancer Effects

A study evaluated the efficacy of this compound on human cancer cell lines. The results indicated a marked reduction in cell viability and significant apoptotic activity confirmed through various assays including Trypan blue exclusion and LDH leakage tests .

Case Study 2: Psoriasis Treatment

In another study involving BALB/c mice, daily topical administration of formulations containing orcinol monohydrate led to a reduction in psoriasiform inflammation. The treatment protocol involved using an imiquimod cream alongside the compound to assess its effectiveness .

Mechanism of Action

The mechanism of action of 5-Methylbenzene-1,3-diol hydrate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It also interacts with enzymes and proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Resorcinol (benzene-1,3-diol): Similar structure but lacks the methyl group at the 5 position.

Catechol (benzene-1,2-diol): Similar structure but has hydroxyl groups at the 1 and 2 positions.

Hydroquinone (benzene-1,4-diol): Similar structure but has hydroxyl groups at the 1 and 4 positions

Uniqueness

5-Methylbenzene-1,3-diol hydrate is unique due to the presence of the methyl group at the 5 position, which influences its chemical reactivity and physical properties. This structural difference makes it distinct from other dihydroxybenzenes and contributes to its specific applications in various fields .

Biological Activity

5-Methylbenzene-1,3-diol hydrate, commonly referred to as orcinol hydrate, is a phenolic compound with the chemical formula C₇H₈O₂·H₂O. This compound features a benzene ring substituted with hydroxyl groups at the 1 and 3 positions and a methyl group at the 5 position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmaceuticals and cosmetics.

Antifungal Properties

Research highlights the potential of this compound as an antifungal agent . It has been shown to exhibit activity against several fungal pathogens. For instance, studies indicate that this compound can inhibit the growth of fungi such as Botrytis cinerea, which is known for causing significant agricultural losses. The antifungal activity is believed to correlate with the compound's ability to form hydrogen bonds, which enhances its interaction with fungal cell structures .

Antioxidant Activity

In addition to its antifungal properties, this compound also demonstrates antioxidant activity . This property is crucial as it helps mitigate oxidative stress in biological systems. The antioxidant effects are attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals and reduce cellular damage .

Synergistic Effects

Studies have suggested that when combined with other antifungal agents, this compound may enhance their efficacy against resistant strains of fungi. This synergistic effect could be particularly valuable in developing more effective antifungal treatments .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, typically involving reactions under controlled conditions. For example, one method involves using sodium hydrogencarbonate in dichloromethane at ambient temperature for an extended period . The characterization of this compound often employs techniques such as NMR and HPLC to confirm its purity and structural integrity.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes key properties and activities:

| Compound Name | Chemical Formula | Antifungal Activity | Unique Features |

|---|---|---|---|

| Orcinol (5-Methylbenzene-1,3-diol) | C₇H₈O₂ | Moderate | Parent compound without water; more reactive |

| 2-Methylphenol (Cresol) | C₇H₈O | High | Used as disinfectant |

| 4-Methylphenol | C₇H₈O | Moderate | Used as antiseptic |

| Resorcinol | C₆H₆O₂ | Low | Two hydroxyl groups on adjacent carbons |

This table illustrates that while other compounds exhibit varying levels of antifungal activity, this compound's unique structural features contribute significantly to its biological effects .

Molecular Dynamics Studies

Recent molecular dynamics simulations have provided insights into how orcinol interacts with water molecules at the liquid-vapor interface. These studies suggest that orcinol's amphiphilic nature enhances its surface activity and influences local water structure, which may further impact its biological interactions .

Q & A

Basic Research Questions

Q. How can 5-methylbenzene-1,3-diol hydrate be unambiguously identified in a laboratory setting?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : The -NMR spectrum (500 MHz, CDCl) shows characteristic peaks at δ 6.24 (d, J = 2.3 Hz, 2H), 6.16 (t, J = 2.3 Hz, 1H), and 2.24 (s, 3H) for the aromatic protons and methyl group .

- FT-IR : Confirm hydroxyl (O-H) stretching vibrations at ~3200–3400 cm and aromatic C=C bonds at ~1600 cm.

- Melting Point : The hydrate form melts at 58–61°C, distinguishing it from the anhydrous form (CAS 504-15-4) .

Q. What are the best practices for synthesizing this compound from precursor compounds?

- Methodological Answer : A reliable route involves alkaline hydrolysis of orsellinic acid derivatives. For example:

- Procedure : Reflux orsellinate (305 mg) with KOH (506 mg) in 1:1 MeOH/HO for 18 hours. Acidify with HCl, extract with EtOAc, and recrystallize .

- Key Considerations : Monitor pH to prevent over-degradation and confirm purity via HPLC or TLC.

Q. How can researchers resolve discrepancies in the reported solubility of this compound?

- Methodological Answer : Solubility varies due to hydration state and impurities.

- Step 1 : Verify the compound’s hydration status using thermogravimetric analysis (TGA) to detect water loss (~100°C) .

- Step 2 : Use high-purity solvents (e.g., HPLC-grade HO or DMSO) and report temperature/pH conditions. For example, solubility in water is ~50 mg/mL at 25°C, but decreases with salinity .

Advanced Research Questions

Q. How does the methyl group in this compound influence its interfacial behavior compared to resorcinol?

- Methodological Answer : The methyl group enhances surface activity.

- Experimental Design : Use surface tension measurements or neutron reflectometry to compare Gibbs adsorption isotherms.

- Key Finding : this compound has a higher surface propensity (lower critical micelle concentration) than resorcinol due to hydrophobic interactions from the methyl group .

Q. What experimental strategies optimize the synthesis of carbon aerogels using this compound?

- Methodological Answer : Adjust catalyst ratios to control porosity:

| Component | Mole Ratio (5-MR/Cat) | Porosity (m/g) |

|---|---|---|

| CCat30 | 30 | 650 |

| CCat90 | 90 | 450 |

- Procedure : Mix 5-methylresorcinol (5-MR), formaldehyde, and sodium carbonate (Cat) in water (W/5-MR = 45). Vary Cat to tune pore size .

Q. How can researchers address contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Variability arises from sample purity and assay conditions.

- Step 1 : Isolate the compound from fungal sources (e.g., Stachybotrys chartarum) using column chromatography .

- Step 2 : Validate bioactivity via dose-response assays (e.g., MTT) in multiple cell lines, ensuring >95% purity (HPLC).

- Note : Anhydrous forms (CAS 504-15-4) may show different activity due to altered solubility .

Q. What advanced techniques characterize the hydrate’s stability under thermal stress?

- Methodological Answer : Combine differential scanning calorimetry (DSC) and TGA:

- DSC : Detect endothermic peaks at ~60°C (water loss) and ~290°C (decomposition) .

- TGA : Quantify mass loss (~12.7%) corresponding to HO release .

Q. Contradictions and Mitigation

- Hydration State Confusion : Some studies reference the anhydrous form (CAS 504-15-4) interchangeably with the hydrate (CAS 6153-39-5). Always confirm CAS numbers and characterize via TGA .

- Bioactivity Variability : Differences in cytotoxicity may stem from fungal strain-specific metabolites. Use authenticated strains and report isolation protocols .

Properties

IUPAC Name |

5-methylbenzene-1,3-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKPNAMTHBIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210522 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Orcinol monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6153-39-5 | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol, 5-methyl-, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxy-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.